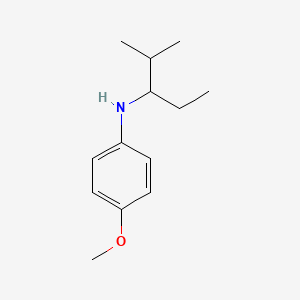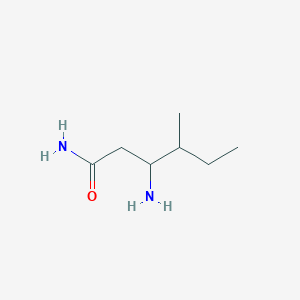
3-Amino-4-methylhexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-methylhexanamide is an organic compound with the molecular formula C7H16N2O. It is a derivative of hexanamide, featuring an amino group at the third position and a methyl group at the fourth position on the hexane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methylhexanamide typically involves the reaction of 4-methylhexanoyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process can be summarized as follows:
Preparation of 4-methylhexanoyl chloride: This is achieved by reacting 4-methylhexanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Formation of this compound: The 4-methylhexanoyl chloride is then reacted with ammonia (NH3) or an amine in a solvent such as dichloromethane (CH2Cl2) at low temperatures to yield the desired amide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-methylhexanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives such as sulfonamides
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sulfonyl chlorides (RSO2Cl) in the presence of a base like pyridine (C5H5N).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of sulfonamides
Scientific Research Applications
3-Amino-4-methylhexanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Amino-4-methylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The compound may also interact with cellular pathways, influencing processes like signal transduction and gene expression .
Comparison with Similar Compounds
Methylhexanamine: An aliphatic amine with stimulant properties, used in dietary supplements.
Hexanamide: The parent compound, lacking the amino and methyl groups.
4-Methylhexanamide: Similar structure but without the amino group.
Uniqueness: 3-Amino-4-methylhexanamide is unique due to the presence of both an amino group and a methyl group on the hexane chain, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
3-amino-4-methylhexanamide |
InChI |
InChI=1S/C7H16N2O/c1-3-5(2)6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H2,9,10) |
InChI Key |
FMNGIXMGSBLFJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13287193.png)
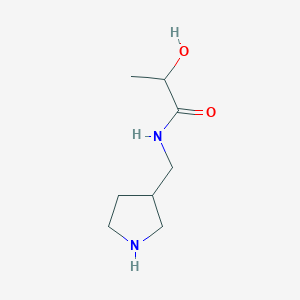
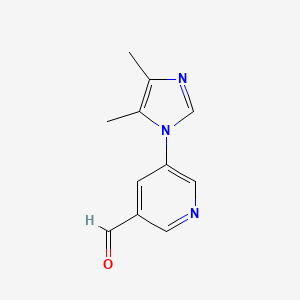

![2-[1-Amino-3-(propan-2-yl)cyclobutyl]acetic acid](/img/structure/B13287213.png)
![5-Methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13287227.png)
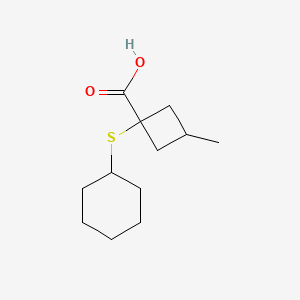

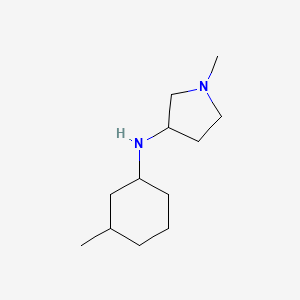
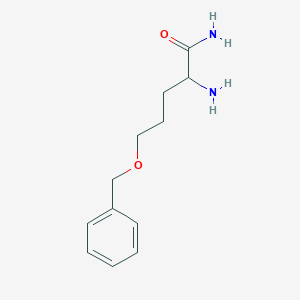
![8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13287249.png)

